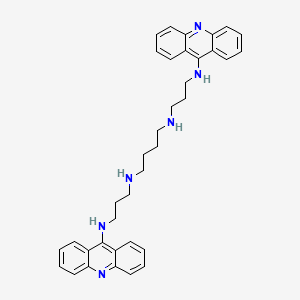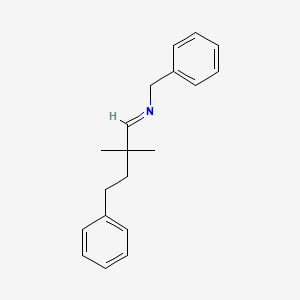
1,4-Butanediamine, N,N'-bis(3-(9-acridinylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is a complex organic compound with the molecular formula C23H33N5. It is known for its unique structure, which includes acridine moieties attached to a butanediamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- typically involves the reaction of 1,4-butanediamine with 9-chloroacridine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of the butanediamine attack the chloro groups of the acridine, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.
Substitution: The acridine moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products
The major products formed from these reactions include N-oxides, reduced acridine derivatives, and various substituted acridine compounds .
科学的研究の応用
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with DNA, making it a candidate for use in molecular biology and genetics research.
Medicine: Due to its ability to intercalate with DNA, it is being investigated for its potential as an anticancer agent.
作用機序
The primary mechanism of action of 1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- involves its ability to intercalate with DNA. The acridine moieties insert between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with various proteins and enzymes involved in DNA metabolism .
類似化合物との比較
Similar Compounds
Uniqueness
1,4-Butanediamine, N,N’-bis(3-(9-acridinylamino)propyl)- is unique due to the presence of acridine moieties, which confer distinct DNA intercalating properties. This makes it particularly valuable in research focused on DNA interactions and potential therapeutic applications .
特性
CAS番号 |
58478-35-6 |
|---|---|
分子式 |
C36H40N6 |
分子量 |
556.7 g/mol |
IUPAC名 |
N,N'-bis[3-(acridin-9-ylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C36H40N6/c1-5-17-31-27(13-1)35(28-14-2-6-18-32(28)41-31)39-25-11-23-37-21-9-10-22-38-24-12-26-40-36-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)36/h1-8,13-20,37-38H,9-12,21-26H2,(H,39,41)(H,40,42) |
InChIキー |
XZXKJIPKXJPCMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCCNCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
